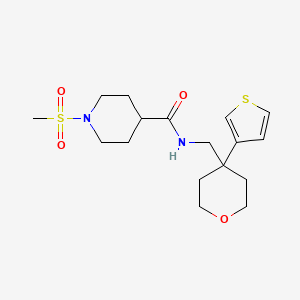![molecular formula C15H17Cl2N3O B2528283 N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide CAS No. 1197521-77-9](/img/structure/B2528283.png)
N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide, commonly known as AG490, is a small molecule inhibitor that has been widely used in scientific research applications. It was initially developed as a Janus kinase 2 (JAK2) inhibitor, but later studies have shown that it can also inhibit other tyrosine kinases such as JAK3 and epidermal growth factor receptor (EGFR).
Mecanismo De Acción
AG490 inhibits N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide by binding to its ATP-binding site and preventing the phosphorylation of downstream targets. It also inhibits other tyrosine kinases such as JAK3 and EGFR by binding to their ATP-binding sites. AG490 has been shown to induce apoptosis in cancer cells by inhibiting the activation of STAT3, a transcription factor that promotes cell survival and proliferation.
Biochemical and physiological effects:
AG490 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of autoimmune disorders. AG490 has been shown to induce apoptosis in cancer cells by inhibiting the activation of STAT3. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AG490 is a potent inhibitor of N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide and other tyrosine kinases, making it a valuable tool for studying their role in various diseases. However, AG490 has some limitations in lab experiments. It has been shown to have off-target effects on other signaling pathways, making it difficult to interpret the results. It also has low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of AG490 in scientific research. One direction is to develop more potent and selective inhibitors of N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide and other tyrosine kinases. Another direction is to study the role of N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide and other tyrosine kinases in the development of drug resistance in cancer cells. AG490 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of autoimmune disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of AG490.
Métodos De Síntesis
AG490 can be synthesized using a multi-step process starting from cyclohexanone. The first step involves the conversion of cyclohexanone into cyclohexanol, which is then converted into N-cyclohexyl-N-(2,5-dichlorophenyl)urea. This intermediate is then reacted with cyanogen bromide to form N-(1-cyanocyclohexyl)-N-(2,5-dichlorophenyl)urea, which is then hydrolyzed to form AG490.
Aplicaciones Científicas De Investigación
AG490 has been extensively used in scientific research for its ability to inhibit N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide and other tyrosine kinases. It has been used to study the role of N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide in various diseases such as cancer, inflammation, and autoimmune disorders. AG490 has also been used to study the signaling pathways of EGFR and its downstream effectors. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2,5-dichloroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c16-11-4-5-12(17)13(8-11)19-9-14(21)20-15(10-18)6-2-1-3-7-15/h4-5,8,19H,1-3,6-7,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURGLXSLQZFGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2528200.png)

![N-[(4-fluorophenyl)methyl]-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2528204.png)
![1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2528207.png)
![N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2528209.png)
![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2528210.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2528212.png)
![(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/no-structure.png)
![N-benzyl-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2528215.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2528216.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2528219.png)


![N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2528223.png)